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Compound of Interest

Compound Name: Pirarubicin

Cat. No.: B8004767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and mechanism of action of Pirarubicin, an anthracycline

antibiotic used in cancer chemotherapy. All quantitative data is presented in structured tables

for ease of reference, and key biological pathways and experimental workflows are illustrated

with detailed diagrams.

Chemical Identity and Structure
Pirarubicin, a derivative of doxorubicin, is a potent antineoplastic agent. Its chemical structure

is characterized by a tetracyclic aglycone, daunosamine sugar moiety, and a tetrahydropyranyl

group, which distinguishes it from doxorubicin. This structural modification is believed to

contribute to its altered pharmacological profile, including potentially reduced cardiotoxicity.[1]
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Identifier Value

CAS Number 72496-41-4[2]

Molecular Formula C₃₂H₃₇NO₁₂[2]

Molecular Weight 627.64 g/mol [2]

IUPAC Name

(8S,10S)-10-[[(2R,4S,5S,6S)-4-amino-6-methyl-

5-[[(2R)-oxan-2-yl]oxy]oxan-2-yl]oxy]-6,8,11-

trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-

7,8,9,10-tetrahydrotetracene-5,12-dione[3]

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-

9-42-21)17(33)10-22(43-14)44-19-12-

32(40,20(35)13-34)11-16-24(19)30(39)26-

25(28(16)37)27(36)15-6-5-7-18(41-

2)23(15)29(26)38/h5-7,14,17,19,21-

22,31,34,37,39-40H,3-4,8-13,33H2,1-

2H3/t14-,17-,19-,21+,22-,31+,32-/m0/s1[3]

InChIKey KMSKQZKKOZQFFG-YXRRJAAWSA-N[3]

SMILES

CC1--INVALID-LINK--O[C@H]2C--INVALID-

LINK--O)C(=O)C5=C(C4=O)C=CC=C5OC)O)

(C(=O)CO)O)N">C@HO[C@@H]6CCCCO6[3]

Physicochemical Properties
The physicochemical characteristics of Pirarubicin influence its absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its formulation and delivery.
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Property Value

Melting Point 188-192 °C (decomposes)[4]

Solubility

Water: Slightly soluble/InsolubleDMSO: 7

mg/mL (11.15 mM)[5], 100 mg/mL (159.32

mM)Ethanol: InsolubleDMF: 5 mg/mL

pKa 7.35

Appearance Red solid[2]

Optical Rotation [α]D²⁵ +175° (c=0.2 in CHCl₃)

Mechanism of Action
Pirarubicin exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting

cellular DNA and associated enzymes.[1][5][6] This mode of action is characteristic of

anthracycline antibiotics.[7]

DNA Intercalation and Topoisomerase II Inhibition
The planar tetracyclic ring structure of Pirarubicin allows it to intercalate between the base

pairs of the DNA double helix.[1][5][6] This physical insertion distorts the DNA structure, thereby

interfering with fundamental cellular processes such as DNA replication and transcription.

Furthermore, Pirarubicin is a potent inhibitor of topoisomerase II.[1][5][6] This enzyme is

crucial for relieving topological stress in DNA during replication and transcription by creating

transient double-strand breaks. Pirarubicin stabilizes the covalent complex formed between

topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the

accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
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Pirarubicin's dual mechanism of DNA intercalation and topoisomerase II inhibition.

Generation of Reactive Oxygen Species (ROS) and
Induction of Apoptosis
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Similar to other anthracyclines, Pirarubicin can undergo redox cycling to generate reactive

oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[8][9] This increase

in intracellular ROS contributes to oxidative stress, leading to cellular damage, including lipid

peroxidation and further DNA damage, which ultimately contributes to the induction of

apoptosis.[8][9]

Studies have shown that Pirarubicin-induced apoptosis is associated with the activation of

caspases, key mediators of programmed cell death.[10]
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The role of ROS generation in Pirarubicin-induced apoptosis.
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Effects on Signaling Pathways and Cell Cycle
Regulation
Pirarubicin has been demonstrated to modulate key signaling pathways involved in cell

growth, proliferation, and survival. Notably, it can suppress the mTOR/p70S6K/4E-BP1

signaling pathway, which is a central regulator of cell growth and metabolism.[3][11]

Furthermore, Pirarubicin treatment can lead to cell cycle arrest, primarily in the G0/G1 phase.

[5] This is accompanied by the downregulation of proteins that promote cell cycle progression,

such as PCNA and cyclins D1 and E, and the modulation of apoptotic regulators, with an

increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5]

Pirarubicin

mTOR/p70S6K/4E-BP1 Pathway Cell Cycle Regulation Modulation of Regulatory Proteins

Inhibition of Cell Growth G0/G1 Phase Arrest

Apoptosis

Downregulation:
PCNA, Cyclin D1, Cyclin E, Bcl-2

Upregulation:
Bax

Click to download full resolution via product page

Pirarubicin's impact on key signaling pathways and cell cycle regulation.

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the replication and validation of

scientific findings. Below are outlines of common experimental protocols used to investigate the

properties and mechanisms of Pirarubicin.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
Objective: To determine the concentration of Pirarubicin that inhibits cell growth by 50%

(IC50).

Methodology:

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them

to adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of Pirarubicin for a specified period

(e.g., 24, 48, or 72 hours).

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours to allow for the formation of formazan

crystals by viable cells.

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the

formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and

determine the IC50 value by plotting a dose-response curve.

Cell Culture and Treatment MTT Assay Data Acquisition and Analysis

Seed cells in 96-well plate Treat with Pirarubicin Add MTT solution Incubate (formazan formation) Add solubilizing agent Measure absorbance Calculate IC50

Click to download full resolution via product page
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Workflow for a typical MTT cytotoxicity assay.

DNA Intercalation Assay (e.g., Ethidium Bromide
Displacement Assay)
Objective: To assess the ability of Pirarubicin to intercalate into DNA.

Methodology:

Preparation: Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and

ethidium bromide (a fluorescent intercalator).

Fluorescence Measurement: Measure the initial fluorescence of the DNA-ethidium bromide

complex.

Titration: Add increasing concentrations of Pirarubicin to the solution.

Fluorescence Quenching: Measure the decrease in fluorescence at each concentration of

Pirarubicin as it displaces ethidium bromide from the DNA.

Data Analysis: Plot the fluorescence intensity against the Pirarubicin concentration to

determine the extent of intercalation.

Topoisomerase II Inhibition Assay (e.g., DNA Relaxation
Assay)
Objective: To determine the inhibitory effect of Pirarubicin on topoisomerase II activity.

Methodology:

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, purified

human topoisomerase II enzyme, and ATP.

Drug Incubation: Add varying concentrations of Pirarubicin to the reaction mixture and

incubate.

Enzyme Reaction: Initiate the topoisomerase II-mediated DNA relaxation reaction by

incubating at 37°C.
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Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and

proteinase K).

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed,

and nicked) on an agarose gel.

Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and

visualize under UV light. The inhibition of topoisomerase II is indicated by a decrease in the

amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Conclusion
Pirarubicin is a potent anthracycline antibiotic with a well-defined chemical structure and a

multifaceted mechanism of action. Its ability to intercalate into DNA, inhibit topoisomerase II,

generate ROS, and modulate key cellular signaling pathways underscores its efficacy as an

anticancer agent. The detailed understanding of its chemical and biological properties provided

in this guide serves as a valuable resource for researchers and professionals in the field of

drug development, facilitating further investigation and optimization of its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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